6-methoxy-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
CAS No.: 902507-46-4
Cat. No.: VC11881689
Molecular Formula: C26H23NO4
Molecular Weight: 413.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 902507-46-4 |
|---|---|
| Molecular Formula | C26H23NO4 |
| Molecular Weight | 413.5 g/mol |
| IUPAC Name | 6-methoxy-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one |
| Standard InChI | InChI=1S/C26H23NO4/c1-17-5-4-6-18(13-17)15-27-16-23(25(28)19-7-9-20(30-2)10-8-19)26(29)22-14-21(31-3)11-12-24(22)27/h4-14,16H,15H2,1-3H3 |
| Standard InChI Key | HURNHHMLDGCXTR-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)C(=O)C4=CC=C(C=C4)OC |
| Canonical SMILES | CC1=CC(=CC=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)C(=O)C4=CC=C(C=C4)OC |
Introduction
Synthesis Methods
Compounds similar to 6-methoxy-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one are often synthesized through multi-step reactions involving condensation and substitution reactions. For example, the synthesis might involve:
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Condensation Reaction: Forming the quinoline backbone through a condensation reaction between an aniline derivative and a carbonyl compound.
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Substitution Reactions: Introducing the methoxy and benzoyl groups through nucleophilic substitution or electrophilic aromatic substitution.
Potential Applications
While specific applications of 6-methoxy-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one are not detailed, compounds with similar structures are often investigated for their:
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Pharmacological Activity: Potential as drugs due to their ability to interact with biological targets.
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Materials Science: Use in optoelectronic devices or as components in advanced materials.
Research Findings
Given the lack of specific research findings on 6-methoxy-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one, we can look at related compounds for insights. For instance, quinoline derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties.
| Compound Type | Biological Activity |
|---|---|
| Quinoline Derivatives | Antimicrobial, Anticancer |
| Benzoyl-Substituted Compounds | Potential Inhibitors of Enzymes |
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